2-(1,3-Benzothiazol-2-yl)ethanamine
Overview
Description
The compound 2-(1,3-Benzothiazol-2-yl)ethanamine is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are of significant interest due to their diverse biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was achieved and characterized by spectroscopic methods such as FT-IR, NMR, and UV-Vis, as well as thermal analysis and X-ray diffraction methods . Similarly, palladium(II) mixed-ligand complexes involving N-(benzothiazol-2-yl)benzamide were synthesized and characterized using a range of spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. Density functional theory (DFT) calculations are also used to optimize the molecular geometry and predict various properties of the compounds . The coordination properties of benzothiazoles have been studied, revealing the ability to form complex structures, such as a polymeric complex with square-planar coordination around the copper(II) ion .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including coordination with metals, as seen in the formation of palladium(II) mixed-ligand complexes and copper(II) coordination polymers . The reactivity of these compounds can be influenced by the presence of substituents on the benzothiazole ring, as demonstrated by the synthesis of 1,4-benzothiazin-2-yl derivatives through the reaction with 'push-pull' enamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are closely related to their molecular structure. Spectroscopic methods such as FT-IR, NMR, and UV-Vis are commonly used to characterize these properties. Thermal analysis provides insights into the stability and decomposition patterns of the compounds . The in vitro hepatic metabolism of benzothiazole derivatives has also been studied, revealing insights into their potential biotransformation pathways .
Scientific Research Applications
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Anti-tubercular Compounds
- Field : Biochemistry and Medicinal Chemistry .
- Application : Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds .
- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results : The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .
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Green Chemistry
- Field : Green Chemistry .
- Application : Benzothiazoles have been synthesized using green chemistry methods .
- Methods : The synthesis of benzothiazole compounds related to green chemistry was achieved from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Results : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
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Antimicrobial Activity
- Field : Biochemistry and Medicinal Chemistry .
- Application : Benzothiazole derivatives have shown a wide range of biological activity such as antibacterial activity .
- Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .
- Results : The synthesized benzothiazole derivatives have shown antimicrobial activity .
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Anti-HIV Compounds
- Field : Biochemistry and Medicinal Chemistry .
- Application : Benzothiazole derivatives have been used as anti-HIV compounds .
- Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .
- Results : The synthesized benzothiazole derivatives have shown anti-HIV activity .
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Anti-Parkinson Compounds
- Field : Neurology and Medicinal Chemistry .
- Application : Benzothiazole derivatives have been used as anti-Parkinson compounds .
- Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .
- Results : The synthesized benzothiazole derivatives have shown anti-Parkinson activity .
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Electrophosphorescent Emitter in OLEDs
- Field : Material Science .
- Application : Benzothiazole derivatives have been used as electrophosphorescent emitters in OLEDs .
- Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .
- Results : The synthesized benzothiazole derivatives have shown good electrophosphorescent properties .
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Anti-Inflammatory Agents
- Field : Biochemistry and Medicinal Chemistry .
- Application : Benzothiazole derivatives have been used as anti-inflammatory agents .
- Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .
- Results : The synthesized benzothiazole derivatives have shown anti-inflammatory activity .
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Enzyme Inhibitors
- Field : Biochemistry and Medicinal Chemistry .
- Application : Benzothiazole derivatives have been used as enzyme inhibitors .
- Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .
- Results : The synthesized benzothiazole derivatives have shown enzyme inhibitory activity .
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Imaging Reagents
- Field : Biochemistry and Medicinal Chemistry .
- Application : Benzothiazole derivatives have been used as imaging reagents .
- Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .
- Results : The synthesized benzothiazole derivatives have shown good imaging properties .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTRQIYNHRBUNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407128 | |
Record name | 2-(1,3-benzothiazol-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24839176 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1,3-Benzothiazol-2-yl)ethanamine | |
CAS RN |
82928-10-7 | |
Record name | 2-(1,3-benzothiazol-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-benzothiazol-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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